Pentamethyldisiloxane

Description

Properties

InChI |

InChI=1S/C5H15OSi2/c1-7(2)6-8(3,4)5/h1-5H3 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUKFPAQLGOOCNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)O[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H15OSi2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00883673 | |

| Record name | Disiloxane, 1,1,1,3,3-pentamethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00883673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1438-82-0 | |

| Record name | Pentamethyldisiloxane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001438820 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Disiloxane, 1,1,1,3,3-pentamethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Disiloxane, 1,1,1,3,3-pentamethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00883673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pentamethyldisiloxane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.430 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Pentamethyldisiloxane: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Technical Guide on the Core Chemical Properties and Structure of Pentamethyldisiloxane

This technical guide provides a comprehensive overview of the chemical properties and structure of this compound, a versatile organosilicon compound. The information is tailored for researchers, scientists, and professionals in drug development, offering detailed data, experimental insights, and structural representations.

Chemical and Physical Properties

This compound is a colorless and transparent liquid known for its low volatility and good thermal stability.[1] It is characterized by the chemical formula C5H16OSi2 and a molecular weight of 148.35 g/mol .[2] The molecule consists of two silicon atoms linked by an oxygen atom, with five methyl groups attached to the silicon atoms.[1]

Quantitative Data Summary

The key physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C5H16OSi2 | [2] |

| Molecular Weight | 148.35 g/mol | [2][3] |

| CAS Number | 1438-82-0 | [3] |

| Appearance | Colorless liquid | [3] |

| Density | 0.760 g/mL at 20 °C | [3] |

| Boiling Point | 86 °C | [3] |

| Refractive Index | n20/D 1.373 | [3] |

| Flash Point | -19 °C (closed cup) | [4] |

| Purity | ≥95.0% | [3] |

Molecular Structure

The structure of this compound features a central Si-O-Si linkage, which forms the disiloxane (B77578) backbone. One silicon atom is bonded to three methyl groups (a trimethylsilyl (B98337) group), while the other is bonded to two methyl groups and a hydrogen atom. This asymmetric substitution is key to some of its chemical reactivity.

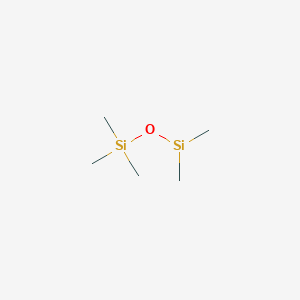

Below is a two-dimensional representation of the molecular structure of this compound.

References

An In-depth Technical Guide to the Synthesis of Pentamethyldisiloxane via Grignard Reaction

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of pentamethyldisiloxane, a key organosilicon compound, utilizing the Grignard reaction. The document details the underlying chemical principles, provides a plausible and detailed experimental protocol, and presents relevant data in a structured format for ease of reference.

Introduction

This compound, with the chemical structure (CH₃)₃Si-O-Si(CH₃)₂H, is a versatile intermediate in organosilicon chemistry. Its unique structure, featuring both a stable trimethylsilyl (B98337) group and a reactive silicon-hydride (Si-H) bond, makes it a valuable reagent in various applications, including the synthesis of functionalized siloxanes, polymers, and as a reducing agent in organic synthesis. The Grignard reaction, a cornerstone of organometallic chemistry, offers a robust method for the formation of silicon-carbon bonds, which is central to the synthesis of many organosilicon compounds, including this compound.[1] This guide will focus on a synthetic approach involving the preparation of a methyl Grignard reagent and its subsequent reaction with appropriate chlorosilane precursors.

Reaction Principle

The synthesis of this compound via a Grignard reaction fundamentally involves the nucleophilic attack of a carbanion, in the form of a Grignard reagent (R-MgX), on an electrophilic silicon center of a chlorosilane. For the synthesis of this compound, a methyl Grignard reagent, such as methylmagnesium bromide (CH₃MgBr), is utilized to introduce methyl groups onto silicon atoms.

A plausible synthetic strategy involves a two-step process:

-

Formation of Grignard Reagent: Methyl bromide reacts with magnesium metal in an anhydrous ether solvent to form methylmagnesium bromide.

-

Reaction with Chlorosilanes and Hydrolysis: The prepared Grignard reagent is reacted with a mixture of chlorosilanes, followed by a controlled hydrolysis step to form the desired disiloxane. A logical combination of precursors for this compound would be trimethylchlorosilane ((CH₃)₃SiCl) and dichlorodimethylsilane (B41323) ((CH₃)₂SiCl₂). However, to retain the Si-H bond, a more direct, albeit less commonly documented approach for this specific molecule, would involve the controlled reaction with a hydridosilane precursor.

Given the available literature, a common industrial method for siloxane bond formation is the co-hydrolysis of chlorosilanes. While a direct Grignard route to this compound from simple chlorosilanes is not extensively detailed in readily available literature, a plausible laboratory-scale synthesis can be designed based on established principles of Grignard reactions with chlorosilanes. The following experimental protocol outlines such a synthesis.

Experimental Protocol

This protocol is a composite procedure based on general methods for Grignard reactions with chlorosilanes. All operations should be conducted under an inert atmosphere (e.g., nitrogen or argon) due to the moisture sensitivity of the Grignard reagent and chlorosilanes.

3.1. Materials and Reagents

| Reagent/Material | Chemical Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) |

| Magnesium Turnings | Mg | 24.31 | 1090 | 1.74 |

| Methyl Bromide | CH₃Br | 94.94 | 3.6 | 1.73 |

| Anhydrous Diethyl Ether | (C₂H₅)₂O | 74.12 | 34.6 | 0.713 |

| Trimethylchlorosilane | (CH₃)₃SiCl | 108.64 | 57 | 0.856 |

| Dichlorodimethylsilane | (CH₃)₂SiCl₂ | 129.06 | 70 | 1.064 |

| This compound | C₅H₁₆OSi₂ | 148.35 | 86 | 0.758 |

| Iodine | I₂ | 253.81 | 184.3 | 4.933 |

| Hydrochloric Acid (conc.) | HCl | 36.46 | -85.05 | 1.18 |

| Sodium Bicarbonate (sat. sol.) | NaHCO₃ | 84.01 | - | - |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | - | 2.664 |

3.2. Equipment

-

Three-necked round-bottom flask (500 mL)

-

Reflux condenser

-

Pressure-equalizing dropping funnel (250 mL)

-

Magnetic stirrer and heating mantle

-

Schlenk line or inert gas supply

-

Separatory funnel (500 mL)

-

Distillation apparatus

3.3. Procedure

Step 1: Preparation of Methylmagnesium Bromide (Grignard Reagent)

-

Dry all glassware in an oven at 120°C overnight and assemble under a stream of inert gas.

-

Place magnesium turnings (12.15 g, 0.5 mol) and a small crystal of iodine in the three-necked flask.

-

In the dropping funnel, prepare a solution of methyl bromide (47.5 g, 0.5 mol) in 150 mL of anhydrous diethyl ether.

-

Add approximately 20 mL of the methyl bromide solution to the magnesium turnings. The disappearance of the iodine color and the onset of bubbling indicate the initiation of the reaction. Gentle warming may be required to start the reaction.

-

Once the reaction has started, add the remaining methyl bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete consumption of the magnesium. The resulting grey-black solution is the methylmagnesium bromide reagent.

Step 2: Synthesis of this compound

-

Cool the Grignard reagent solution to 0°C in an ice bath.

-

Prepare a mixture of trimethylchlorosilane (21.7 g, 0.2 mol) and dichlorodimethylsilane (25.8 g, 0.2 mol) in 50 mL of anhydrous diethyl ether in the dropping funnel.

-

Add the chlorosilane mixture dropwise to the stirred Grignard reagent solution at 0°C. An exothermic reaction will occur. Maintain the temperature below 10°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

-

Cool the reaction mixture again to 0°C and slowly add 100 mL of a saturated aqueous solution of ammonium (B1175870) chloride to quench the excess Grignard reagent.

-

Carefully add 50 mL of 2 M hydrochloric acid to dissolve the magnesium salts.

Step 3: Work-up and Purification

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Wash the organic layer with a saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the solution to remove the drying agent.

-

Remove the diethyl ether by simple distillation at atmospheric pressure.

-

Fractionally distill the remaining liquid to isolate the this compound. The product is expected to distill at approximately 86°C.

3.4. Expected Yield and Characterization

The yield of this compound can vary depending on the precise control of reaction conditions. A moderate yield of 40-60% can be expected.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR (CDCl₃): δ 4.68 (m, 1H, Si-H), 0.196 (s, 9H, (CH₃)₃Si), 0.172 (bs, 6H, (CH₃)₂Si).[2]

-

¹³C NMR (CDCl₃): Signals corresponding to the methyl groups attached to the silicon atoms are expected.

-

²⁹Si NMR (CDCl₃): Two distinct signals are expected for the two different silicon environments.

Visualizations

4.1. Reaction Scheme

Caption: Overall reaction scheme for the synthesis of this compound.

4.2. Experimental Workflow

Caption: Step-by-step experimental workflow for the synthesis and purification.

Safety Considerations

-

Grignard Reagents: Grignard reagents are highly reactive and pyrophoric. They react violently with water and protic solvents. All reactions must be carried out under strictly anhydrous conditions and under an inert atmosphere.

-

Methyl Bromide: Methyl bromide is a toxic and volatile liquid. It should be handled in a well-ventilated fume hood.

-

Chlorosilanes: Chlorosilanes are corrosive and react with moisture to release hydrochloric acid. They should be handled with appropriate personal protective equipment, including gloves and safety goggles, in a fume hood.

-

Diethyl Ether: Diethyl ether is extremely flammable and volatile. All heating should be done using a heating mantle, and no open flames should be present in the laboratory.

Conclusion

The synthesis of this compound via the Grignard reaction is a viable laboratory method that leverages fundamental principles of organometallic chemistry. While other industrial processes may be more common for large-scale production, the Grignard approach offers a versatile and accessible route for researchers requiring this valuable organosilicon intermediate. Careful control of reaction conditions, particularly the exclusion of moisture, is critical for achieving a successful synthesis. The protocol and data presented in this guide provide a solid foundation for the preparation and purification of this compound for research and development purposes.

References

An In-depth Technical Guide to Pentamethyldisiloxane (CAS No. 1438-82-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentamethyldisiloxane, with the CAS registry number 1438-82-0, is a linear organosilicon compound belonging to the siloxane family. It is characterized by a silicon-oxygen backbone with five methyl groups attached to the silicon atoms, and a reactive silicon-hydride (Si-H) bond. This unique structure imparts a combination of desirable properties, including low surface tension, low viscosity, high thermal stability, and chemical inertness, making it a valuable intermediate and functional ingredient in a wide array of applications.

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, purification, reactivity, and applications of this compound, with a particular focus on its relevance to research, scientific studies, and the development of pharmaceutical products.

Physicochemical Properties

This compound is a colorless, transparent liquid with a low viscosity.[1] A summary of its key quantitative properties is presented in the tables below.

Table 1: General and Physical Properties

| Property | Value | Reference(s) |

| CAS Number | 1438-82-0 | |

| Molecular Formula | C₅H₁₆OSi₂ | [2] |

| Molecular Weight | 148.35 g/mol | [2] |

| Appearance | Colorless, transparent liquid | [3] |

| Density | 0.760 g/mL at 20 °C | [2] |

| Boiling Point | 86 °C | [2] |

| Melting Point | < 0 °C | [4] |

| Flash Point | -19 °C (-2.2 °F) - closed cup | [5] |

| Refractive Index | n20/D 1.373 | [5] |

| Viscosity | Low (estimated to be similar to Hexamethyldisiloxane at 0.65 cSt at 25 °C) | [1] |

Table 2: Solubility and Stability

| Property | Description | Reference(s) |

| Water Solubility | Not miscible or difficult to mix in water. | [2] |

| Solubility in Organic Solvents | Good compatibility with various organic solvents. | [6] |

| Thermal Stability | Good thermal stability, maintaining performance at high temperatures without easy decomposition. | [6] |

| Chemical Inertness | High inertness towards most chemical substances and less prone to chemical reactions. | [6] |

| Hydrolytic Sensitivity | Reacts with aqueous base. | [7] |

Spectral Data

Spectral analysis is crucial for the identification and characterization of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum provides information about the hydrogen atoms in the molecule. The spectrum would show signals corresponding to the methyl protons and the proton attached to the silicon atom (Si-H).

-

¹³C NMR: The carbon-13 NMR spectrum reveals the different carbon environments within the methyl groups.[8]

-

²⁹Si NMR: The silicon-29 (B1244352) NMR spectrum is particularly useful for characterizing organosilicon compounds, showing distinct signals for the two different silicon atoms in the this compound molecule.[8]

-

-

Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for Si-O-Si stretching, Si-CH₃ bonds, and the prominent Si-H stretching vibration.

-

Mass Spectrometry (MS): Mass spectrometry, often coupled with Gas Chromatography (GC-MS), is used to determine the molecular weight and fragmentation pattern of the molecule, confirming its structure.[9]

Synthesis and Purification

Synthesis

This compound can be synthesized through several routes, with the co-hydrolysis of chlorosilanes being a common industrial method. For laboratory-scale synthesis, the reaction of a Grignard reagent with a hydrogen-containing siloxane is also a viable option.

This protocol is a representative method for the synthesis of this compound.

Objective: To synthesize this compound by the controlled co-hydrolysis of trimethylchlorosilane and dimethylchlorosilane.

Materials:

-

Trimethylchlorosilane ((CH₃)₃SiCl)

-

Dimethylchlorosilane ((CH₃)₂HSiCl)

-

Deionized water

-

Anhydrous sodium carbonate (Na₂CO₃)

-

Anhydrous diethyl ether or other suitable aprotic solvent

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

-

Three-necked round-bottom flask

-

Dropping funnel

-

Reflux condenser

-

Magnetic stirrer with hotplate

-

Ice bath

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

Set up the three-necked flask with a dropping funnel, reflux condenser, and a magnetic stirrer. Ensure all glassware is dry.

-

In the flask, prepare a mixture of trimethylchlorosilane and dimethylchlorosilane in the desired molar ratio in an anhydrous solvent like diethyl ether.

-

Cool the flask in an ice bath to 0-5 °C.

-

Slowly add deionized water dropwise from the dropping funnel to the stirred chlorosilane mixture. The reaction is exothermic and will produce hydrochloric acid (HCl) gas, so proper ventilation is essential.

-

After the addition of water is complete, allow the mixture to stir at room temperature for 1-2 hours to ensure the reaction goes to completion.

-

Neutralize the generated HCl by slowly adding anhydrous sodium carbonate until effervescence ceases.

-

Filter the mixture to remove the sodium chloride and excess sodium carbonate.

-

Transfer the filtrate to a separatory funnel and wash with deionized water to remove any remaining salts.

-

Separate the organic layer and dry it over an anhydrous drying agent like magnesium sulfate or sodium sulfate.

-

Filter off the drying agent.

-

The crude this compound can be purified by fractional distillation.

Workflow for Synthesis of this compound

Purification

Fractional distillation is the primary method for purifying this compound due to its liquid nature and relatively low boiling point.[10] For siloxane fluids containing non-volatile impurities or high-boiling components, steam distillation can also be an effective purification technique.[5]

Objective: To purify crude this compound to a high degree of purity.

Materials:

-

Crude this compound

Equipment:

-

Distillation flask

-

Fractionating column (e.g., Vigreux or packed column)

-

Condenser

-

Receiving flask

-

Heating mantle or oil bath

-

Thermometer

-

Boiling chips

Procedure:

-

Set up the fractional distillation apparatus. Ensure all joints are properly sealed.

-

Add the crude this compound and a few boiling chips to the distillation flask.

-

Slowly heat the distillation flask.

-

Monitor the temperature at the top of the fractionating column.

-

Discard the initial fraction (forerun) which may contain more volatile impurities.

-

Collect the fraction that distills at a constant temperature corresponding to the boiling point of this compound (86 °C at atmospheric pressure).

-

Stop the distillation before the flask runs dry to avoid the concentration of higher-boiling impurities.

-

The collected fraction should be pure this compound. Purity can be confirmed by GC-MS analysis.

Reactivity

The key reactive site in this compound is the silicon-hydride (Si-H) bond. This bond is susceptible to a variety of chemical transformations, making this compound a versatile reagent in organic and organometallic synthesis.

Hydrosilylation

The most significant reaction of this compound is hydrosilylation, which involves the addition of the Si-H bond across an unsaturated bond, such as an alkene or alkyne.[11] This reaction is typically catalyzed by transition metal complexes, most commonly platinum-based catalysts.[11] Hydrosilylation is a powerful tool for forming carbon-silicon bonds and is widely used in the synthesis of functionalized silanes and for cross-linking silicone polymers.

General Hydrosilylation Reaction Pathway

This protocol is based on a literature procedure and demonstrates a key application of this compound in organic synthesis.[12]

Objective: To perform a palladium-catalyzed cyclization and hydrosilylation of a functionalized diene using this compound.

Materials:

-

Functionalized diene (e.g., dimethyl diallylmalonate)

-

This compound

-

Palladium catalyst system (e.g., a 1:1 mixture of (N−N)Pd(Me)Cl and NaBAr₄)

-

Anhydrous 1,2-dichloroethane (B1671644) (DCE)

-

Ethyl acetate (B1210297) (EtOAc)

Equipment:

-

Schlenk flask or other reaction vessel suitable for inert atmosphere techniques

-

Magnetic stirrer

-

Syringes for transfer of reagents

-

Rotary evaporator

-

Chromatography column

Procedure:

-

In a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the palladium catalyst system in anhydrous DCE.

-

Cool the solution to 0 °C in an ice bath.

-

Sequentially add the diene and this compound to the catalyst solution with stirring.

-

Monitor the reaction by a suitable technique (e.g., TLC or GC) until the diene is consumed.

-

Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.

-

Extract the residue with a mixture of hexane and ethyl acetate.

-

Filter the extract through a plug of silica gel to remove the catalyst.

-

The filtrate contains the silylated carbocycle product, which can be further purified by column chromatography if necessary.

Applications in Research and Drug Development

The unique properties of this compound make it a valuable material in various stages of research and development, including in the pharmaceutical industry.

Synthetic Chemistry

As demonstrated, this compound is a key reagent in hydrosilylation reactions, enabling the synthesis of complex organic molecules and functionalized silicon-containing compounds.[12] Its use as a source of the trimethylsilyl (B98337) functional group is also of importance in organic synthesis.

Drug Delivery and Formulation

Low molecular weight siloxanes, like this compound, are part of the broader class of silicones (polydimethylsiloxanes) that are used as excipients in pharmaceutical formulations.[13] Their properties of low surface tension, hydrophobicity, and biocompatibility are highly advantageous.

-

Topical and Transdermal Drug Delivery: Silicones can act as carriers in topical sprays, creams, and gels, providing a smooth, non-greasy feel and aiding in the spreading of the formulation on the skin.[14] They can form a semi-occlusive film that can enhance the penetration of active pharmaceutical ingredients (APIs).[15]

This is a generalized protocol for the formulation of a simple film-forming system for topical drug delivery, illustrating the role of a low-viscosity siloxane.

Objective: To formulate a film-forming solution for topical application containing a model API, a film-forming polymer, and a siloxane as a volatile carrier and spreading agent.

Materials:

-

Active Pharmaceutical Ingredient (API)

-

Film-forming polymer (e.g., a cellulose (B213188) derivative or an acrylate (B77674) copolymer)

-

This compound (as a volatile carrier)

-

A suitable co-solvent for the API and polymer (e.g., ethanol, isopropanol)

-

Plasticizer (optional, to improve film flexibility)

Equipment:

-

Beakers

-

Magnetic stirrer

-

Glass vials for storage

Procedure:

-

In a beaker, dissolve the film-forming polymer in the co-solvent with stirring.

-

In a separate beaker, dissolve the API in the co-solvent.

-

Once both are fully dissolved, combine the two solutions.

-

If using, add the plasticizer to the mixture.

-

Slowly add the this compound to the mixture while stirring. The siloxane will act as a volatile component that evaporates upon application to the skin, leaving behind a film of the polymer and API.

-

Continue stirring until a homogenous solution is obtained.

-

Store the final formulation in a tightly sealed glass vial.

Logical Flow for Topical Formulation Development

References

- 1. This compound = 95.0 1438-82-0 [sigmaaldrich.com]

- 2. 1438-82-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. 1,1,1,3,3-Pentamethyldisiloxane, CAS 1438-82-0 | Changfu Chemical [cfsilicones.com]

- 4. revroum.lew.ro [revroum.lew.ro]

- 5. EP0543665A1 - Siloxane purification - Google Patents [patents.google.com]

- 6. US3898256A - Method for the preparation of 1,1,3,3,-tetramethyldisiloxane - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. 1,1,3,3-Tetramethyldisiloxane: A Versatile Compound for Efficient Chemical Transformations and Synthesis_Chemicalbook [chemicalbook.com]

- 9. Detection and characterization of poly(dimethylsiloxane)s in biological tissues by GC/AED and GC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. How To [chem.rochester.edu]

- 11. Fifty Years of Hydrosilylation in Polymer Science: A Review of Current Trends of Low-Cost Transition-Metal and Metal-Free Catalysts, Non-Thermally Triggered Hydrosilylation Reactions, and Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. dupont.com [dupont.com]

- 14. dupont.com [dupont.com]

- 15. Film-Forming Systems for Dermal Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Physical Properties of Pentamethyldisiloxane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of two key physical properties of pentamethyldisiloxane (CAS No. 1438-82-0): its boiling point and density. This information is critical for professionals in research, development, and manufacturing who utilize this versatile organosilicon compound. The following sections detail these properties, the methodologies for their determination, and a summary of relevant data.

Physical Properties of this compound

This compound is a linear siloxane with the chemical formula C₅H₁₆OSi₂. It is a colorless liquid with applications as a reagent in organic synthesis and as a component in the formulation of various materials. Accurate knowledge of its physical properties is essential for process design, safety, and quality control.

Data Summary

The boiling point and density of this compound are summarized in the table below. These values represent typical data found in the literature and from suppliers.

| Physical Property | Value | Conditions |

| Boiling Point | 86-87 °C | At standard atmospheric pressure (760 mmHg)[1] |

| Density | 0.758 - 0.760 g/mL | At 20 °C[1][2][3] |

Experimental Protocols

Accurate determination of the boiling point and density of this compound requires precise experimental techniques. The following protocols describe standard laboratory methods suitable for this compound.

Determination of Boiling Point by Simple Distillation

Simple distillation is a robust method for determining the boiling point of a pure liquid. It relies on heating the liquid to its boiling point, condensing the vapor, and measuring the temperature of the vapor in equilibrium with the liquid.

Apparatus:

-

Distillation flask (round-bottom flask)

-

Heating mantle or oil bath

-

Clamps and stand

-

Distillation head (still head)

-

Thermometer (with appropriate range)

-

Condenser (Liebig or similar)

-

Receiving flask

-

Boiling chips or a magnetic stirrer

-

Tubing for cooling water

Procedure:

-

Assembly: Assemble the distillation apparatus as shown in the workflow diagram below. Ensure all joints are securely clamped.

-

Sample Preparation: Add a measured volume of this compound to the distillation flask, along with a few boiling chips to ensure smooth boiling. The flask should not be more than two-thirds full.

-

Heating: Begin heating the distillation flask gently.

-

Equilibrium: As the liquid boils, the vapor will rise and surround the thermometer bulb. The temperature reading will increase and then stabilize. This stable temperature is the boiling point of the liquid.

-

Data Recording: Record the temperature at which the vapor temperature remains constant while the liquid is distilling. Also, record the ambient atmospheric pressure.

-

Completion: Continue distillation until a small amount of liquid remains in the distillation flask. Do not distill to dryness.

-

Cooling: Allow the apparatus to cool completely before disassembling.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Core Reactivity of the Si-H Bond in Pentamethyldisiloxane

Abstract

This compound (PMDS), a readily available and versatile organosilicon compound, is distinguished by the presence of a reactive silicon-hydride (Si-H) bond. This functional group is the cornerstone of its utility in a wide array of chemical transformations, serving as a precursor for hydrosilylation, a reagent in dehydrogenative couplings, and a mild reducing agent. This technical guide provides a comprehensive overview of the fundamental reactivity of the Si-H bond in PMDS, with a focus on its application in organic synthesis and materials science. Detailed experimental protocols, quantitative data summaries, and mechanistic diagrams are presented to furnish researchers and development professionals with a practical and in-depth understanding of its chemical behavior.

Introduction to this compound (PMDS)

This compound (C₅H₁₆OSi₂) is a linear siloxane featuring a single Si-H bond, which imparts significant reactivity to the otherwise stable siloxane backbone.[1] Its structure, containing two silicon atoms linked by an oxygen atom, combines the reactivity of a hydrosilane with the physical properties of a siloxane, such as low surface tension and good thermal stability.[2] This unique combination makes PMDS an effective reagent in diverse chemical reactions. The reactivity of the Si-H bond is central to its function, enabling the formation of new silicon-carbon, silicon-oxygen, and silicon-nitrogen bonds, which are critical steps in the synthesis of complex molecules and advanced materials.

Fundamental Reactivity of the Si-H Bond

The Si-H bond is polarized with a partial positive charge on the hydrogen atom and a partial negative charge on the silicon atom. However, its reactivity is most effectively harnessed through catalytic activation. Transition metal complexes and Lewis acids can interact with the Si-H bond, facilitating its cleavage and subsequent reaction with a variety of substrates.[3][4]

Common activation pathways include:

-

Oxidative Addition: A low-valent transition metal complex inserts into the Si-H bond, forming a metal-hydride and a metal-silyl species. This is a key step in many hydrosilylation reactions.[5]

-

Heterolytic Cleavage: A Lewis acid, such as tris(pentafluorophenyl)borane (B72294) (TPFPB), can abstract the hydride from the silicon atom, generating a reactive silylium-like cation and a borohydride (B1222165) anion.[3][6][7] This pathway is common in dehydrogenative couplings and reductions.

Key Reaction Pathways of this compound

The Si-H bond in PMDS is amenable to three primary classes of reactions: hydrosilylation, dehydrogenative coupling, and reduction.

Hydrosilylation

Hydrosilylation is the addition of a Si-H bond across an unsaturated bond, such as a carbon-carbon double or triple bond.[5] This reaction is a powerful method for forming stable silicon-carbon bonds and is a cornerstone of organosilicon chemistry. PMDS is an effective reagent in these transformations, particularly when catalyzed by transition metal complexes.[8]

Mechanism and Catalysts: The most widely accepted mechanism for platinum-catalyzed hydrosilylation is the Chalk-Harrod mechanism .[5][9] It involves the oxidative addition of the Si-H bond to the metal center, followed by coordination of the alkene, migratory insertion to form a metal-alkyl species, and finally, reductive elimination of the alkylsilane product.[9] While platinum complexes like Karstedt's catalyst are common, other metals such as palladium have also been shown to be highly effective.[8][10][11]

Caption: The Chalk-Harrod mechanism for hydrosilylation.

Quantitative Data for Hydrosilylation with PMDS:

| Substrate (Diene) | Catalyst System | Solvent | Temp (°C) | Time (h) | Product | Yield (%) | Ref. |

| Dimethyl diallylmalonate | (phen)Pd(Me)Cl / NaBAr₄ | DCE | 0 | 0.17 | Silylated carbocycle | 98 | [8] |

| N,N-Diallyl-p-toluenesulfonamide | (phen)Pd(Me)Cl / NaBAr₄ | DCE | 25 | 1 | Silylated pyrrolidine | 95 | [8] |

| Diallyl ether | (phen)Pd(Me)Cl / NaBAr₄ | DCE | 25 | 12 | Silylated tetrahydrofuran | 89 | [8] |

Experimental Protocol: Palladium-Catalyzed Cyclization/Hydrosilylation of a Diene [8]

-

Catalyst Preparation: A solution of a palladium catalyst precursor, such as (1,10-phenanthroline)Pd(Me)Cl (0.25 mmol), and an activator, NaBAr₄ [Ar = 3,5-C₆H₃(CF₃)₂] (0.25 mmol), is prepared in 1,2-dichloroethane (B1671644) (DCE, 50 mL) and cooled to 0 °C.

-

Reaction: To the stirred catalyst solution, the diene substrate (5.0 mmol) and this compound (2.15 g, 15.0 mmol) are added sequentially.

-

Monitoring: The reaction mixture is stirred at the appropriate temperature (e.g., 0 °C for 10 minutes or room temperature for 1-12 hours) until the diene is consumed, typically indicated by a color change to dark brown.

-

Work-up: The solvent and excess PMDS are removed under vacuum.

-

Purification: The residue is dissolved in a hexane/EtOAc mixture (e.g., 24:1) and filtered through a plug of silica (B1680970) gel to yield the silylated carbocycle product.

Dehydrogenative Coupling

Dehydrogenative coupling involves the reaction of the Si-H bond with a proton-donating group (X-H), such as an alcohol (O-H) or amine (N-H), to form a new Si-X bond with the liberation of hydrogen gas (H₂).[12] This reaction is an atom-economical method for forming siloxanes, silazanes, and other organosilicon compounds.

Mechanism and Catalysts: This process can be catalyzed by various transition metal complexes or promoted by strong Lewis acids like tris(pentafluorophenyl)borane (TPFPB).[6][12] In the Lewis acid-catalyzed pathway, TPFPB abstracts a hydride from PMDS, creating a highly electrophilic silicon species that is readily attacked by the nucleophilic alcohol or amine.[6][7] The resulting intermediate then releases H₂.

Caption: A generalized workflow for Lewis acid-catalyzed dehydrogenative coupling.

Quantitative Data for Dehydrogenative Coupling with PMDS:

| Substrate | Catalyst | Reaction Type | Application | Outcome | Ref. |

| Lignin (Hardwood) | B(C₆F₅)₃ | Si-H + HO-C | Lignin Solubilization | Silylation of hydroxyl groups and reduction of other functionalities | [6] |

| Alcohols | Various Transition Metals | Si-H + R-OH | Silyl Ether Synthesis | General method for Si-O bond formation | [13] |

| Anilines | Rhodium Complexes | Si-H + N-H | Silazane Synthesis | Enantioselective synthesis of silicon-stereogenic silazanes | [14] |

Experimental Protocol: Dehydrogenative Coupling of an Alcohol with a Hydrosilane [13]

-

Setup: A Schlenk flask is dried and filled with an inert atmosphere (e.g., argon).

-

Reagents: The hydrosilane (e.g., PMDS, 1 mmol) and the alcohol substrate (1 mmol) are added to the flask.

-

Catalyst Addition: A solution of the catalyst (e.g., 0.1 mL of a 1M solution of sodium tri(sec-butyl)borohydride in THF) is carefully added.

-

Reaction: The vessel is sealed and heated in an oil bath to the desired temperature, with stirring.

-

Monitoring & Work-up: The reaction is monitored by GC. Upon completion, the mixture is cooled, diluted with hexane, and left for 15 minutes to precipitate the catalyst residues.

-

Purification: The solution is filtered, and the solvent is evaporated to yield the alkoxysilane product.

Reduction Reactions

The Si-H bond in PMDS can act as a hydride source, making it a useful reducing agent for a variety of organic functional groups. It is often considered a milder and safer alternative to reagents like LiAlH₄.[15][16] The reaction typically requires a catalyst to activate the Si-H bond.

Catalysts and Scope: Catalytic systems for reductions using silanes often involve Lewis acids or transition metal complexes.[15] While its close analog, tetramethyldisiloxane (TMDS), has been more extensively studied as a reducing agent, PMDS can also be employed.[15][16] For example, in a gold-catalyzed reduction of 4-methylbenzaldehyde, PMDS was found to be reactive, although the reaction proceeded about 20 times slower than with TMDS.[16] These reductions can show good functional group tolerance, leaving esters, nitriles, and halides intact under specific conditions.[15]

Caption: A simplified workflow for the reduction of carbonyls using PMDS.

Quantitative Data for Reductions with Siloxanes:

| Substrate | Silane (B1218182) | Catalyst System | Product | Key Observation | Ref. |

| 4-Methylbenzaldehyde | PMDS vs TMDS | Au/TiO₂ | Silyl Ether | Reaction with PMDS is ~20x slower than with TMDS | [16] |

| Tertiary Amides | TMDS | (C₆F₅)₃B | Amine | High yields (65-98%) with good functional group tolerance | [15] |

| Nitro Compounds | TMDS | InCl₃ | Amine | Selective reduction of nitro group | [15] |

Experimental Protocol: General Procedure for Catalytic Reduction of an Amide (Adapted from TMDS protocols) [15]

-

Setup: In an inert atmosphere glovebox, a vial is charged with the amide substrate (0.5 mmol) and the catalyst (e.g., (C₆F₅)₃B, 5 mol%).

-

Reagents: Dichloromethane (2.5 mL) is added, followed by the silane (e.g., PMDS, 1.5-2.5 equiv).

-

Reaction: The vial is sealed and stirred at room temperature for the required time (e.g., 24 hours).

-

Quenching: The reaction is quenched by the addition of 1M HCl.

-

Work-up: The mixture is stirred for 10 minutes, then basified with 1M NaOH. The aqueous layer is extracted with dichloromethane.

-

Purification: The combined organic layers are dried, filtered, and concentrated. The crude product is then purified by chromatography to yield the corresponding amine.

Conclusion

This compound is a valuable and versatile reagent whose utility is centered on the reactivity of its Si-H bond. Through catalytic activation, PMDS participates in a range of important chemical transformations, including hydrosilylation for C-Si bond formation, dehydrogenative coupling for Si-O and Si-N bond formation, and the reduction of various functional groups. Its ease of handling and distinct reactivity profile make it a compelling choice for applications in drug development, organic synthesis, and materials science. This guide provides the foundational knowledge, quantitative data, and practical protocols to effectively leverage the capabilities of this compound in a research and development setting.

References

- 1. This compound | C5H16OSi2 | CID 74037 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. dakenchem.com [dakenchem.com]

- 3. Activation of Si–H and B–H bonds by Lewis acidic transition metals and p-block elements: same, but different - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Hydrosilylation - Wikipedia [en.wikipedia.org]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. mdpi.com [mdpi.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. mdpi.com [mdpi.com]

- 10. Use of this compound in the palladium-catalyzed cyclization/hydrosilylation of functionalized dienes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Fifty Years of Hydrosilylation in Polymer Science: A Review of Current Trends of Low-Cost Transition-Metal and Metal-Free Catalysts, Non-Thermally Triggered Hydrosilylation Reactions, and Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Dehydrogenative coupling of silanes - Wikipedia [en.wikipedia.org]

- 13. mdpi.com [mdpi.com]

- 14. Catalytic Asymmetric Dehydrogenative Si-H/N-H Coupling: Synthesis of Silicon-Stereogenic Silazanes [organic-chemistry.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. gelest.com [gelest.com]

Pentamethyldisiloxane: A Comprehensive Technical Guide to Trimethylsilylation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pentamethyldisiloxane (PMDS) is a versatile and efficient reagent for the introduction of trimethylsilyl (B98337) (TMS) groups, a critical step in modern organic synthesis and drug development. This guide provides an in-depth overview of its applications, reaction mechanisms, and detailed experimental protocols. It serves as a technical resource for researchers and professionals seeking to utilize PMDS for the protection of various functional groups, thereby facilitating the synthesis of complex molecules.

Introduction to Trimethylsilylation and the Role of this compound

Silylation is a chemical modification that involves the introduction of a silyl (B83357) group into a molecule, typically to protect a reactive functional group.[1] The trimethylsilyl (TMS) group is one of the most widely used protecting groups for alcohols, phenols, amines, and carboxylic acids due to its ease of introduction, stability under a range of reaction conditions, and facile removal.[1]

This compound ((CH₃)₃SiOSi(CH₃)₂H), often abbreviated as PMDS, is an organosilicon compound that serves as an effective source of the trimethylsilyl moiety.[2] Its unique structure, containing a reactive silicon-hydride bond, allows for the transfer of a trimethylsilyl group to a substrate under various catalytic conditions. Compared to other common silylating agents like hexamethyldisilazane (B44280) (HMDS) and trimethylsilyl chloride (TMSCl), PMDS offers distinct advantages in certain synthetic contexts, including mild reaction conditions and different reactivity profiles.[3][4]

Reaction Mechanisms

The introduction of a trimethylsilyl group using this compound can be achieved through several mechanistic pathways, primarily dependent on the catalyst and substrate employed. The two predominant mechanisms are acid-catalyzed and base-catalyzed pathways.

Acid-Catalyzed Silylation

In the presence of an acid catalyst, the oxygen atom of the siloxane bond in PMDS is protonated, activating the silicon atom towards nucleophilic attack by the substrate (e.g., an alcohol). The subsequent steps involve the transfer of the trimethylsilyl group and regeneration of the catalyst.

Base-Catalyzed Silylation

Under basic conditions, the base abstracts a proton from the hydroxyl group of the substrate, generating a more nucleophilic alkoxide. This alkoxide then attacks the silicon atom of PMDS, leading to the formation of the silylated product and a silanolate byproduct.

Applications in Organic Synthesis and Drug Development

This compound is a valuable reagent in a variety of synthetic transformations, particularly in the synthesis of complex molecules and active pharmaceutical ingredients (APIs).

-

Protection of Functional Groups: The primary application of PMDS is the protection of hydroxyl and amino groups to prevent unwanted side reactions during multi-step synthesis.[1]

-

Palladium-Catalyzed Cyclization/Hydrosilylation: PMDS is effectively used in palladium-catalyzed reactions of functionalized dienes to form silylated carbocycles, which are stable intermediates that can be subsequently oxidized to the corresponding alcohols with high stereoselectivity.[5][6]

-

Synthesis of Complex Natural Products: The mild reaction conditions often associated with PMDS make it suitable for use in the total synthesis of sensitive and complex natural products.

-

Pharmaceutical Formulations: Due to its chemical inertness and biocompatibility, this compound and related siloxanes can be used as excipients and stabilizers in some pharmaceutical formulations.

Quantitative Data on Trimethylsilylation Reactions

The efficiency of trimethylsilylation with this compound is dependent on the substrate, catalyst, and reaction conditions. The following tables summarize representative data for the silylation of various functional groups.

Table 1: Palladium-Catalyzed Cyclization/Hydrosilylation/Oxidation of Dienes using PMDS

| Entry | Diene Substrate | Product | Yield (%) | Diastereomeric Excess (%) |

| 1 | Dimethyl diallylmalonate | trans-1,1-Dicarbomethoxy-3-hydroxymethyl-4-methylcyclopentane | 90 | 96 |

| 2 | N-Tosyl-diallylamine | (1S,2R)-1-(Tosylaminomethyl)-2-(hydroxymethyl)cyclopentane | 85 | >98 |

| 3 | O-Allyl-N-tosyl-homoallylamine | (1R,2S,3R*)-1-(Tosylaminomethyl)-2-(hydroxymethyl)-3-methylcyclopentane | 82 | 95 |

Data extracted from a study on the palladium-catalyzed cyclization/hydrosilylation of functionalized dienes.[5]

Table 2: General Comparison of Silylating Agents for Alcohols

| Silylating Agent | Substrate | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |

| PMDS (analogue) | Primary Alcohol | Pd complex | DCE | 0 | 0.2 | >95 (silylated intermediate) |

| HMDS | Primary Alcohol | H-β zeolite | Toluene | RT | 8 | 96 |

| TMSCl | Primary Alcohol | Imidazole | DMF | RT | 2-12 | High |

| HMDS | Phenol | H-β zeolite | Toluene | 70-80 | 1.5 | High |

| TMSCl | Phenol | Fe(ClO₄)₃·6H₂O | CH₂Cl₂ | RT | <1 | >90 |

This table provides a general comparison. PMDS data is for a specific catalytic system.[5] Data for HMDS and TMSCl are from various sources for comparative purposes.[7][8]

Detailed Experimental Protocols

The following are detailed protocols for the trimethylsilylation of functional groups using this compound and related silylating agents.

Protocol 1: General Procedure for Palladium-Catalyzed Cyclization/Hydrosilylation of a Diene using PMDS

This protocol is adapted from a literature procedure for the synthesis of silylated carbocycles.[9]

Materials:

-

Diene substrate (e.g., Dimethyl diallylmalonate)

-

This compound (PMDS)

-

Palladium pre-catalyst (e.g., (N-N)Pd(Me)Cl)

-

Co-catalyst (e.g., NaBAr₄)

-

Anhydrous 1,2-dichloroethane (B1671644) (DCE)

-

Hexane

-

Ethyl acetate (B1210297)

-

Nitrogen or Argon atmosphere

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere, add the palladium pre-catalyst (5 mol %) and the co-catalyst (5 mol %).

-

Add anhydrous DCE to dissolve the catalysts.

-

Cool the solution to the desired temperature (e.g., 0 °C).

-

Add the diene substrate (1.0 equivalent) to the solution.

-

Add excess this compound (PMDS) (e.g., 2.0 equivalents) dropwise to the stirred solution.

-

Monitor the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed (typically 10-30 minutes).

-

Once the reaction is complete, evaporate the solvent and excess silane (B1218182) under reduced pressure.

-

Dissolve the residue in a minimal amount of hexane/ethyl acetate (e.g., 24:1).

-

Filter the solution through a plug of silica gel to remove the catalyst.

-

Concentrate the filtrate under vacuum to yield the silylated carbocycle.[9]

Protocol 2: General Procedure for the Silylation of an Alcohol with Hexamethyldisilazane (HMDS) (for comparison)

This is a general procedure for the silylation of alcohols using HMDS, a commonly used alternative to PMDS.[10]

Materials:

-

Alcohol substrate

-

Hexamethyldisilazane (HMDS)

-

Catalyst (e.g., a few drops of H₂SO₄ or trimethylchlorosilane) (optional)

-

Inert solvent (optional)

Procedure:

-

In a flask equipped with a condenser and a drying tube, add the alcohol (1.0 equivalent).

-

Add HMDS (0.5-0.6 equivalents). An inert solvent can be used if the alcohol is a solid.

-

If the alcohol is unreactive, add a catalytic amount of acid (e.g., H₂SO₄) or trimethylchlorosilane.

-

Heat the reaction mixture to reflux (typically 50-100 °C) and monitor the evolution of ammonia (B1221849) gas.

-

Continue heating until the evolution of ammonia ceases, indicating the completion of the reaction.

-

Distill the reaction mixture to obtain the crude silylated product, which can be further purified by fractional distillation or chromatography.[10]

Conclusion

This compound is a highly effective reagent for the introduction of trimethylsilyl protecting groups in a variety of synthetic contexts. Its utility in palladium-catalyzed reactions for the stereoselective synthesis of functionalized carbocycles highlights its importance in the construction of complex molecular architectures. While detailed quantitative data for a broad range of substrates remains to be systematically compiled, the available information demonstrates its potential as a valuable tool for researchers in organic synthesis and drug development. The choice between PMDS and other silylating agents will depend on the specific substrate, desired reactivity, and reaction conditions. This guide provides a foundational understanding and practical protocols to aid in the successful application of this compound in the laboratory.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Mechanism of Silylation of Vinyl Arenes by Hydrodisiloxanes Driven by Stoichiometric Amounts of Sodium Triethylborohydride—A Combined DFT and Experimental Study [mdpi.com]

- 4. Effect of different trimethyl silylating agents on the hydrophobic and physical properties of silica aerogels (Journal Article) | ETDEWEB [osti.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Use of this compound in the palladium-catalyzed cyclization/hydrosilylation of functionalized dienes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 10. diverdi.colostate.edu [diverdi.colostate.edu]

A Technical Guide to the GC-MS Analysis of Pentamethyldisiloxane

This guide provides a comprehensive overview of the analytical workflow for the identification and quantification of pentamethyldisiloxane using Gas Chromatography-Mass Spectrometry (GC-MS). It is intended for researchers, scientists, and professionals in drug development and related fields who require a detailed understanding of the methodologies involved.

Introduction to this compound

This compound (C₅H₁₆OSi₂) is a linear siloxane, a class of organosilicon compounds characterized by a Si-O-Si linkage.[1] Due to their chemical properties, siloxanes are utilized in a wide array of industrial and consumer products, including personal care items and as solvents.[2] Consequently, robust analytical methods are essential for their detection and quantification in various matrices. GC-MS is a premier technique for this purpose, offering high sensitivity and specificity for the analysis of volatile compounds like this compound.[3][4]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value | Reference |

| Chemical Formula | C₅H₁₆OSi₂ | [1] |

| Molecular Weight | 148.35 g/mol | [1] |

| CAS Registry Number | 1438-82-0 | [1] |

| IUPAC Name | 1,1,1,3,3-Pentamethyldisiloxane | [1] |

Mass Spectrometric Identification

Under electron ionization (EI), this compound undergoes characteristic fragmentation, yielding a mass spectrum that serves as a chemical fingerprint for its identification. The NIST Mass Spectrometry Data Center provides reference spectra for this compound.[1] While the full spectrum is subject to licensing, the fragmentation patterns of siloxanes are well-documented, with common ions appearing at m/z 73, 147, and 221, which are characteristic of the polydimethylsiloxane (B3030410) (PDMS) backbone.[5]

Table 1: Characteristic Mass Fragments of this compound (Predicted)

| m/z (Mass-to-Charge Ratio) | Putative Ion Structure / Fragment |

| 133 | [M-CH₃]⁺ |

| 73 | [Si(CH₃)₃]⁺ |

| Note: This table is based on typical fragmentation patterns of siloxanes. For definitive identification, comparison with a reference spectrum from a spectral library like the NIST/EPA/NIH Mass Spectral Library is essential.[1] |

Experimental Protocols

Sample Preparation

The choice of sample preparation technique is critical and depends on the sample matrix. The primary goal is to isolate this compound from non-volatile or interfering substances.[6] GC-MS requires samples to be dissolved in a volatile organic solvent.[3][7]

General Guidelines:

-

Solvents: Use high-purity, volatile organic solvents such as hexane, dichloromethane, or iso-octane.[3][7] Aqueous samples cannot be directly injected.[7]

-

Containers: Use clean glass containers and vials to avoid contamination from plastics or other materials.[3][7]

-

Cleanliness: Ensure samples are free from particulate matter by centrifuging or filtering before transfer to an autosampler vial.[3][7]

Common Extraction Techniques:

-

Liquid-Liquid Extraction (LLE): This technique separates analytes based on their differential solubility in two immiscible liquids. Typically, an aqueous sample is extracted with an organic solvent in which this compound is more soluble. The organic layer is then collected for analysis.[3]

-

Solid-Phase Extraction (SPE): SPE is used to concentrate and purify analytes from complex matrices.[3] The sample is passed through a cartridge containing a solid sorbent. Interfering compounds are washed away, and the target analyte is then eluted with a suitable solvent.[3][6]

-

Headspace Sampling: This method is ideal for analyzing volatile compounds in solid or liquid samples.[6] The sample is sealed in a vial and heated, allowing volatile analytes like this compound to partition into the gas phase (headspace) above the sample.[3][6] A sample of this gas is then injected into the GC-MS. This can be done via static headspace (direct injection of the gas) or dynamic headspace (purge and trap), where volatiles are concentrated on a sorbent trap before analysis.[3][6]

GC-MS Instrumentation and Parameters

The following table outlines a typical set of parameters for the analysis of this compound. These may require optimization based on the specific instrument and sample matrix.

Table 2: Recommended GC-MS Parameters

| Parameter | Specification | Rationale/Notes |

| Gas Chromatograph (GC) | ||

| Injector Type | Split/Splitless | Splitless mode is preferred for trace analysis to ensure the entire sample enters the column.[8] |

| Injector Temperature | 250 - 300 °C | Must be high enough to ensure complete vaporization of the analyte without causing thermal degradation.[7] |

| Injection Volume | 1 µL | A typical volume for standard analyses.[7] |

| Liner | Deactivated glass wool liner | Recommended to trap non-volatile residues and protect the column.[9] |

| Carrier Gas | Helium or Hydrogen | High purity (99.999%) |

| Flow Rate | 1.0 - 1.5 mL/min | Constant flow mode is recommended. |

| Column | Non-polar, e.g., DB-5ms, HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) | A non-polar stationary phase is suitable for separating siloxanes.[7][10] |

| Oven Program | Initial: 40°C, hold 2 min Ramp: 10°C/min to 280°C Hold: 5 min | An example program; must be optimized to achieve good separation. |

| Mass Spectrometer (MS) | ||

| Ion Source | Electron Ionization (EI) | Standard ionization technique for volatile compounds. |

| Ion Source Temp. | 230 °C | A typical temperature for EI sources. |

| Quadrupole Temp. | 150 °C | A typical temperature for quadrupoles. |

| Electron Energy | 70 eV | Standard energy for generating reproducible mass spectra. |

| Mass Scan Range | 40 - 450 amu | Covers the expected mass range of this compound and its fragments. |

| Scan Mode | Full Scan or Selected Ion Monitoring (SIM) | Full scan is used for identification. SIM mode is used for quantification, offering higher sensitivity by monitoring only specific ions of interest.[4] |

Quantitative Analysis

For accurate quantification, an internal standard (IS) should be used. The IS is a compound with similar chemical properties to the analyte but which is not present in the sample. Dodecane is an example of an internal standard used in siloxane analysis.[9] A calibration curve is constructed by analyzing a series of standards containing known concentrations of this compound and a fixed concentration of the internal standard.

Table 3: Example Performance Data for Siloxane Analysis

| Analyte Class | Method | LOD | LOQ | Matrix | Reference |

| Silicones (general) | GC-MS | 10 pg/µL | - | Spiked Liver Homogenates | [5] |

| Octamethylcyclotetrasiloxane (D4) | GC-MS/SIM | 0.23 µg/mL | 0.77 µg/mL | Personal Care Products | [4] |

| Cyclic Siloxanes (D3-D5) | GC-MS | ~2 ppm | - | Bio-oil | [10] |

| Note: This table provides examples of detection and quantification limits for related siloxanes to illustrate the sensitivity of GC-MS methods. Actual performance for this compound must be validated in the user's laboratory.[9] |

Visualization of Analytical Workflow

The following diagram illustrates the complete workflow for GC-MS analysis of this compound.

Caption: Workflow for this compound Analysis by GC-MS.

References

- 1. Disiloxane, pentamethyl- [webbook.nist.gov]

- 2. researchgate.net [researchgate.net]

- 3. Sample preparation GC-MS [scioninstruments.com]

- 4. dergipark.org.tr [dergipark.org.tr]

- 5. Detection and characterization of poly(dimethylsiloxane)s in biological tissues by GC/AED and GC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. GC-MS Sample Preparation | Thermo Fisher Scientific - SG [thermofisher.com]

- 7. uoguelph.ca [uoguelph.ca]

- 8. m.youtube.com [m.youtube.com]

- 9. silicones.eu [silicones.eu]

- 10. doria.fi [doria.fi]

Methodological & Application

Application Notes and Protocols for Palladium-Catalyzed Hydrosilylation Using Pentamethyldisiloxane

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of pentamethyldisiloxane (PMDS) in palladium-catalyzed hydrosilylation reactions. This methodology is particularly relevant for the synthesis of complex organic molecules, offering a robust route for the introduction of a silyl (B83357) group which can subsequently be converted to a hydroxyl group, a key functional group in many pharmaceutical compounds.

Introduction

Palladium-catalyzed hydrosilylation is a powerful and versatile method for the formation of carbon-silicon bonds.[1] The use of this compound as the hydrosilylating agent offers distinct advantages, including its stability, ease of handling, and the straightforward conversion of the resulting silyl ether to an alcohol under mild conditions.[2][3] This technique has been successfully applied to the cyclization/hydrosilylation of functionalized dienes, yielding silylated carbocycles with good to excellent yields and stereoselectivity.[2][3] The resulting products are valuable intermediates in organic synthesis, particularly in the construction of complex molecular architectures relevant to drug discovery and development.[3]

Reaction Mechanism and Experimental Workflow

The palladium-catalyzed hydrosilylation of dienes with this compound is believed to proceed through a catalytic cycle involving the formation of a palladium-hydride species, which then undergoes migratory insertion with the diene. Subsequent intramolecular carbocyclization followed by reductive elimination yields the desired silylated carbocycle.

Catalytic Cycle

Caption: Proposed catalytic cycle for the palladium-catalyzed hydrosilylation of a diene with this compound.

Experimental Workflow

The general workflow for this reaction involves the preparation of the catalyst, the hydrosilylation reaction itself, and subsequent workup and purification of the product.

Caption: General experimental workflow for the palladium-catalyzed cyclization/hydrosilylation of dienes using this compound.

Experimental Protocols

The following protocols are based on the successful cyclization/hydrosilylation of functionalized dienes as reported in the literature.[2]

Materials and Equipment

-

Palladium Precatalyst: (N−N)Pd(Me)Cl, where N−N can be 1,10-phenanthroline (B135089) or (R)-(+)-4-isopropyl-2-(2-pyridinyl)-2-oxazoline.

-

Activator: Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (NaBAr4).

-

Hydrosilylating Agent: this compound (PMDS).

-

Substrate: Functionalized diene (e.g., dimethyl diallylmalonate).

-

Solvent: 1,2-Dichloroethane (DCE), anhydrous.

-

Workup Reagents: Hexane, Ethyl Acetate (EtOAc), Silica Gel.

-

Glassware: Schlenk flasks, syringes, magnetic stirrer.

-

Atmosphere: Inert atmosphere (Nitrogen or Argon).

General Procedure for Cyclization/Hydrosilylation

-

To a solution of the palladium precatalyst (e.g., (1,10-phenanthroline)Pd(Me)Cl, 0.25 mmol) and NaBAr4 (0.25 mmol) in anhydrous DCE (50 mL) under an inert atmosphere, add the diene (5.0 mmol).

-

Cool the mixture to the desired temperature (e.g., 0 °C).

-

Add this compound (15.0 mmol) sequentially to the reaction mixture.

-

Stir the resulting pale yellow solution at the specified temperature for the required time (e.g., 10 minutes at 0 °C or 1-12 hours at room temperature) until the solution turns dark brown.

-

Remove the solvent and excess silane (B1218182) under vacuum.

-

Dissolve the brown residue in a hexane/EtOAc mixture (e.g., 24:1).

-

Filter the solution through a plug of silica gel to yield the silylated carbocycle.[2]

Asymmetric Cyclization/Hydrosilylation

For enantioselective synthesis, a chiral palladium precatalyst is employed.

-

Follow the general procedure, using a chiral palladium precatalyst such as ((R)-(+)-4-isopropyl-2-(2-pyridinyl)-2-oxazoline)Pd(Me)Cl.

-

The reaction is typically carried out at a lower temperature (e.g., -20 °C) for a longer duration (e.g., 12 hours) to maximize enantioselectivity.[2]

Oxidation of Silylated Carbocycles to Alcohols

The silyl group can be readily converted to a hydroxyl group with retention of stereochemistry.

-

Dissolve the silylated carbocycle in a suitable solvent.

-

Treat the solution with excess potassium fluoride (B91410) (KF) and peracetic acid.

-

Stir the mixture at room temperature for approximately 48 hours.

-

Work up the reaction to isolate the corresponding alcohol.[2][3]

Data Presentation

The following tables summarize the quantitative data obtained from the palladium-catalyzed cyclization/hydrosilylation of various functionalized dienes with this compound.[2]

Table 1: Palladium-Catalyzed Cyclization/Hydrosilylation of Dimethyl Diallylmalonate

| Entry | Catalyst (N-N ligand) | Temp (°C) | Time (h) | Yield (%) | Diastereomeric Excess (de, %) |

| 1 | 1,10-phenanthroline | 0 | 0.17 | 98 | 96 |

| 2 | (R)-(+)-4-isopropyl-2-(2-pyridinyl)-2-oxazoline | -20 | 12 | ~100 | 98 |

Table 2: Asymmetric Cyclization/Hydrosilylation of Various Dienes with PMDS

| Entry | Diene Substrate | Yield (%) | Diastereomeric Excess (de, %) | Enantiomeric Excess (ee, %) |

| 1 | Dimethyl diallylmalonate | 93 (overall) | 98 | 75 |

| 2 | Di-tert-butyl diallylmalonate | 85 | >98 | 80 |

| 3 | N,N-diallyl-p-toluenesulfonamide | 91 | >98 | 88 |

| 4 | O-diallyl bisphenol A | 89 | >98 | 90 |

Conclusion

The use of this compound in palladium-catalyzed hydrosilylation reactions provides an efficient and stereoselective method for the synthesis of silylated carbocycles. The mild reaction conditions, high yields, and the ability to readily convert the silyl group to a hydroxyl group make this a valuable tool for organic synthesis, with significant potential in the development of new pharmaceutical agents and other complex molecules. The detailed protocols and data presented herein serve as a practical guide for researchers looking to implement this methodology in their work.

References

Protecting Alcohols: A Detailed Protocol for Silylation using Pentamethyldisiloxane

For Immediate Release

In the landscape of synthetic chemistry, the protection of alcohol functionalities is a critical step to prevent unwanted side reactions during multi-step syntheses. Silylation, the introduction of a silicon-based protecting group, is a widely adopted strategy due to the ease of introduction and removal of silyl (B83357) ethers under mild conditions. This application note provides a detailed protocol for the silylation of alcohols using pentamethyldisiloxane, a versatile and efficient hydrosilane reagent.

Introduction

The protection of hydroxyl groups as silyl ethers is a cornerstone of modern organic synthesis, enabling chemists to selectively mask the reactivity of alcohols while performing transformations on other parts of a molecule. This compound [(CH₃)₃SiOSi(CH₃)₂H] offers a practical and atom-economical approach for this purpose through a dehydrogenative coupling reaction. This process involves the reaction of the Si-H bond of this compound with the hydroxyl group of an alcohol, liberating hydrogen gas as the sole byproduct and forming a stable pentamethyldisiloxyl (PDS) ether. This method avoids the formation of stoichiometric salt byproducts often encountered with traditional silylating agents like silyl chlorides.

This protocol details the use of the highly efficient Lewis acid catalyst, tris(pentafluorophenyl)borane (B72294) [B(C₆F₅)₃], to promote the dehydrogenative silylation of a variety of alcohol substrates with this compound.[1][2]

General Reaction Scheme

The overall transformation is depicted in the following scheme:

Experimental Protocol

Materials:

-

Alcohol substrate

-

This compound (≥95%)

-

Tris(pentafluorophenyl)borane [B(C₆F₅)₃]

-

Anhydrous dichloromethane (B109758) (DCM) or toluene

-

Inert gas (Argon or Nitrogen)

-

Standard glassware for anhydrous reactions (Schlenk flask, syringes, etc.)

-

Magnetic stirrer and stir bar

Procedure:

-

Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, dissolve the alcohol substrate (1.0 mmol) and this compound (1.2 mmol, 1.2 equivalents) in anhydrous solvent (5 mL).

-

Catalyst Addition: To the stirred solution, add tris(pentafluorophenyl)borane (0.02 mmol, 2 mol%) as a solution in the reaction solvent.

-

Reaction Monitoring: The reaction mixture is stirred at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting alcohol is consumed. Reaction times can vary depending on the steric hindrance of the alcohol.[1]

-

Work-up: Upon completion, the reaction mixture is quenched by the addition of a small amount of saturated aqueous sodium bicarbonate solution. The organic layer is separated, and the aqueous layer is extracted with the reaction solvent (2 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product can be purified by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate (B1210297) mixtures) to afford the pure pentamethyldisiloxyl ether.

Quantitative Data Summary

The following table summarizes typical reaction conditions and outcomes for the silylation of various alcohols with different hydrosilanes, which can be extrapolated to the use of this compound under similar catalytic conditions.

| Entry | Alcohol Substrate | Hydrosilane | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | Reference |

| 1 | 1-Octanol | Et₃SiH | B(C₆F₅)₃ (2) | Toluene | 24 | 95 | [1][2] |

| 2 | Cyclohexanol | PhMe₂SiH | B(C₆F₅)₃ (2) | DCM | 2 | 98 | [1][2] |

| 3 | tert-Butanol | Ph₂SiH₂ | B(C₆F₅)₃ (2) | DCM | 1 | 99 | [1][2] |

| 4 | Benzyl Alcohol | Et₃SiH | Pd Nanoparticles (cat.) | Neat | 1 | 95 | [3] |

| 5 | Cinnamyl Alcohol | Hexaethyldisilane | Pd(OAc)₂/PPh₃ (cat.) | Neat | - | 85 |

Note: The data presented is representative of dehydrogenative silylation reactions and serves as a guideline. Optimization of reaction conditions may be necessary for specific substrates when using this compound.

Deprotection of Pentamethyldisiloxyl Ethers

The removal of the pentamethyldisiloxyl protecting group can be readily achieved under standard conditions used for other silyl ethers. Treatment with a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF) in tetrahydrofuran (B95107) (THF), or acidic conditions (e.g., acetic acid in THF/water) will efficiently regenerate the parent alcohol.

Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the experimental workflow for the silylation of alcohols with this compound and the proposed catalytic cycle for the B(C₆F₅)₃-catalyzed dehydrogenative coupling.

Caption: Experimental workflow for the silylation of alcohols.

Caption: Proposed catalytic cycle for B(C₆F₅)₃-catalyzed silylation.

References

- 1. B(C(6)F(5))(3)-Catalyzed Silation of Alcohols: A Mild, General Method for Synthesis of Silyl Ethers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. B(C6F5)3-Catalyzed Silation of Alcohols: A Mild, General Method for Synthesis of Silyl Ethers [organic-chemistry.org]

- 3. Dehydrogenative Silylation of Alcohols Under Pd-Nanoparticle Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Pentamethyldisiloxane as a Chain Terminator in Silicone Polymer Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polydimethylsiloxane (B3030410) (PDMS) and other silicone polymers are indispensable materials in research, healthcare, and pharmaceutical industries due to their unique properties, including biocompatibility, thermal stability, gas permeability, and low surface tension. The synthesis of these polymers with precise control over their molecular weight and, consequently, their viscosity and mechanical properties, is crucial for their application in areas such as microfluidics, drug delivery systems, and medical implants.

This document provides detailed application notes and experimental protocols on the use of pentamethyldisiloxane as a chain terminator in the synthesis of silicone polymers, primarily through the ring-opening polymerization (ROP) of cyclic siloxane monomers like octamethylcyclotetrasiloxane (B44751) (D4).

Principle of Chain Termination

In the synthesis of silicone polymers via ring-opening polymerization, a chain terminator, also known as an "end-capper," is used to control the length of the polymer chains. This compound, with its single reactive Si-H bond (in the context of certain polymerization mechanisms) or its ability to react with living polymer ends, serves as an effective chain terminator. The fundamental principle lies in the stoichiometry of the reaction: the molar ratio of the cyclic monomer to the chain terminator dictates the average degree of polymerization and thus the final molecular weight of the polymer. A higher concentration of this compound will result in shorter polymer chains and lower molecular weight, while a lower concentration will lead to longer chains and higher molecular weight.

Experimental Protocols

General Anionic Ring-Opening Polymerization of Octamethylcyclotetrasiloxane (D4) with this compound as a Chain Terminator

This protocol describes a general procedure for the synthesis of PDMS with controlled molecular weight using this compound.

Materials:

-

Octamethylcyclotetrasiloxane (D4), monomer

-

This compound, chain terminator

-

Potassium hydroxide (B78521) (KOH) or other suitable catalyst (e.g., tetramethylammonium (B1211777) hydroxide)

-

Toluene, anhydrous (or other suitable solvent)

-

Isopropanol

-

Hydrochloric acid (HCl), for neutralization

-

Deionized water

-

Magnesium sulfate (B86663) (MgSO4) or sodium sulfate (Na2SO4), anhydrous

Equipment:

-

Three-neck round-bottom flask

-

Reflux condenser

-

Mechanical stirrer

-

Heating mantle with temperature controller

-

Dropping funnel

-

Nitrogen inlet/outlet

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reactor Setup: Assemble the three-neck flask with the mechanical stirrer, reflux condenser, and a nitrogen inlet. Ensure the system is dry and purged with nitrogen to maintain an inert atmosphere.

-

Charging Reactants: To the flask, add the calculated amount of octamethylcyclotetrasiloxane (D4) and this compound. The molar ratio of D4 to this compound will determine the target molecular weight.

-

Catalyst Preparation and Addition: Prepare a solution of the catalyst (e.g., 10% KOH in isopropanol). Add the catalyst solution to the reaction mixture dropwise using the dropping funnel.

-

Polymerization: Heat the reaction mixture to the desired temperature (typically 80-150°C) with constant stirring. The reaction time can vary from a few hours to overnight, depending on the catalyst concentration and desired conversion.

-

Neutralization: After the polymerization is complete, cool the mixture to room temperature. Neutralize the catalyst by adding a slight excess of hydrochloric acid. Stir for 30 minutes.

-

Purification:

-

Transfer the mixture to a separatory funnel.

-

Wash the organic phase sequentially with deionized water until the aqueous layer is neutral.

-

Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent.

-

-